

GNE-7883 and its Allosteric Grip on TEAD Proteins: A Technical Guide

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Compound of Interest

Compound Name: GNE-7883

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GNE-7883**, a potent and selective pan-TEAD inhibitor. It delves into the specifics of its binding pocket on the Transcriptional Enhanced Associate Domain (TEAD) proteins, its mechanism of action, and the experimental methodologies used for its characterization. This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.

Introduction to the Hippo-YAP-TEAD Pathway and GNE-7883

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.^{[1][2][3]} Its dysregulation is frequently implicated in the development and progression of various cancers.^{[4][5]} The downstream effectors of this pathway, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are transcriptional co-activators that, when activated, translocate to the nucleus and interact with TEAD transcription factors (TEAD1-4).^{[1][2][3]} This interaction drives the expression of genes that promote cell proliferation and survival.^{[3][6]}

GNE-7883 is a small-molecule inhibitor that allosterically blocks the interaction between YAP/TAZ and all four human TEAD paralogs.^{[7][8]} It achieves this by binding to the central lipid pocket of the TEAD proteins, inducing a conformational change that prevents the binding of

YAP and TAZ.[7][9] This pan-TEAD inhibitor has demonstrated potent anti-proliferative activity in various cancer cell lines and has shown efficacy in overcoming resistance to other targeted therapies, such as KRAS G12C inhibitors.[6][7][8]

The GNE-7883 Binding Pocket and Mechanism of Action

GNE-7883 targets a deep, hydrophobic lipid-binding pocket located in the core of the TEAD protein.[6][7] This pocket is also the site of post-translational palmitoylation, a modification essential for TEAD stability and its interaction with YAP/TAZ.[6] By occupying this pocket, **GNE-7883** induces an allosteric shift in the TEAD protein structure.[6] This conformational change disrupts the binding interfaces for YAP and TAZ, specifically impacting the interaction at what is known as "interface 3".[6] This allosteric inhibition is a key feature of **GNE-7883**, distinguishing it from inhibitors that directly target the protein-protein interaction interface.

The binding of **GNE-7883** to the lipid pocket has been confirmed by structural studies, including X-ray crystallography of the **GNE-7883**-TEAD2 complex.[10][11] This detailed structural information has been crucial in understanding the precise mechanism of allosteric inhibition and has guided the rational design of potent and selective TEAD inhibitors.[9]

Quantitative Data for GNE-7883

The following tables summarize the key quantitative data for **GNE-7883**, including its biochemical potency against TEAD paralogs and its cellular activity in various cancer cell lines.

Table 1: Biochemical Potency of **GNE-7883** against TEAD Paralogs[12]

| Target | IC50 vs. Lipid (nM) | IC50 vs. YAP (nM) | IC50 vs. TAZ (nM) |
|--------|---------------------|-------------------|-------------------|
| TEAD1 | 34 | 39 | 50 |
| TEAD2 | 14 | 13 | 11 |
| TEAD3 | 37 | 93 | 102 |
| TEAD4 | 13 | 34 | 28 |

Table 2: Cellular Activity of **GNE-7883** in Cancer Cell Lines[12][13]

| Cell Line | Cancer Type | EC50 (nM) |
|----------------|----------------|-----------|
| MDA-MB-230 Luc | Breast Cancer | 3 |
| OVCAR8 | Ovarian Cancer | 115 |
| NCI-H226 | Mesothelioma | 333 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the characterization of **GNE-7883**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for studying protein-protein interactions and for high-throughput screening of small molecule inhibitors.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To quantify the inhibitory effect of **GNE-7883** on the YAP/TAZ-TEAD interaction.

Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[\[17\]](#) In the context of **GNE-7883**, a long-lifetime lanthanide chelate (e.g., terbium) serves as the donor, typically conjugated to an antibody that recognizes a tag on the TEAD protein (e.g., His-tag).[\[7\]](#)[\[17\]](#) A fluorescently labeled peptide derived from YAP or TAZ acts as the acceptor. When the YAP/TAZ peptide is bound to TEAD, excitation of the donor results in energy transfer and emission from the acceptor. **GNE-7883** disrupts this interaction, leading to a decrease in the TR-FRET signal.[\[7\]](#)

General Protocol:

- Reagent Preparation:
 - Recombinant, tagged TEAD protein (e.g., His-tagged TEAD) is purified.
 - A biotinylated or fluorescently labeled peptide corresponding to the TEAD-binding domain of YAP or TAZ is synthesized.

- A europium- or terbium-labeled antibody against the TEAD tag and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used.[\[7\]](#)
- Assay Procedure:
 - His-tagged TEAD protein is pre-incubated with varying concentrations of **GNE-7883** for 30 minutes at room temperature.[\[7\]](#)
 - The biotinylated YAP/TAZ peptide is then added to the TEAD-compound mixture and incubated for 60 minutes at room temperature.[\[7\]](#)
 - A solution containing the europium-labeled anti-His antibody and streptavidin-XL665 is added.[\[7\]](#)
 - The plate is incubated to allow for binding to reach equilibrium.
- Data Acquisition:
 - The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements, with an appropriate delay time (e.g., 50-100 μ s) to minimize background fluorescence.[\[14\]](#)[\[17\]](#)
- Data Analysis:
 - The ratio of acceptor to donor emission is calculated.
 - IC₅₀ values are determined by plotting the TR-FRET signal against the logarithm of the **GNE-7883** concentration and fitting the data to a dose-response curve.

Cell-Based Reporter Assay

Cell-based reporter assays are used to measure the transcriptional activity of the YAP/TAZ-TEAD complex within a cellular context.[\[18\]](#)[\[19\]](#)

Objective: To assess the ability of **GNE-7883** to inhibit TEAD-dependent gene transcription.

Principle: A reporter construct is engineered to contain a promoter with multiple TEAD-binding sites (e.g., GTIIC) upstream of a reporter gene, typically luciferase or a fluorescent protein.[\[18\]](#)

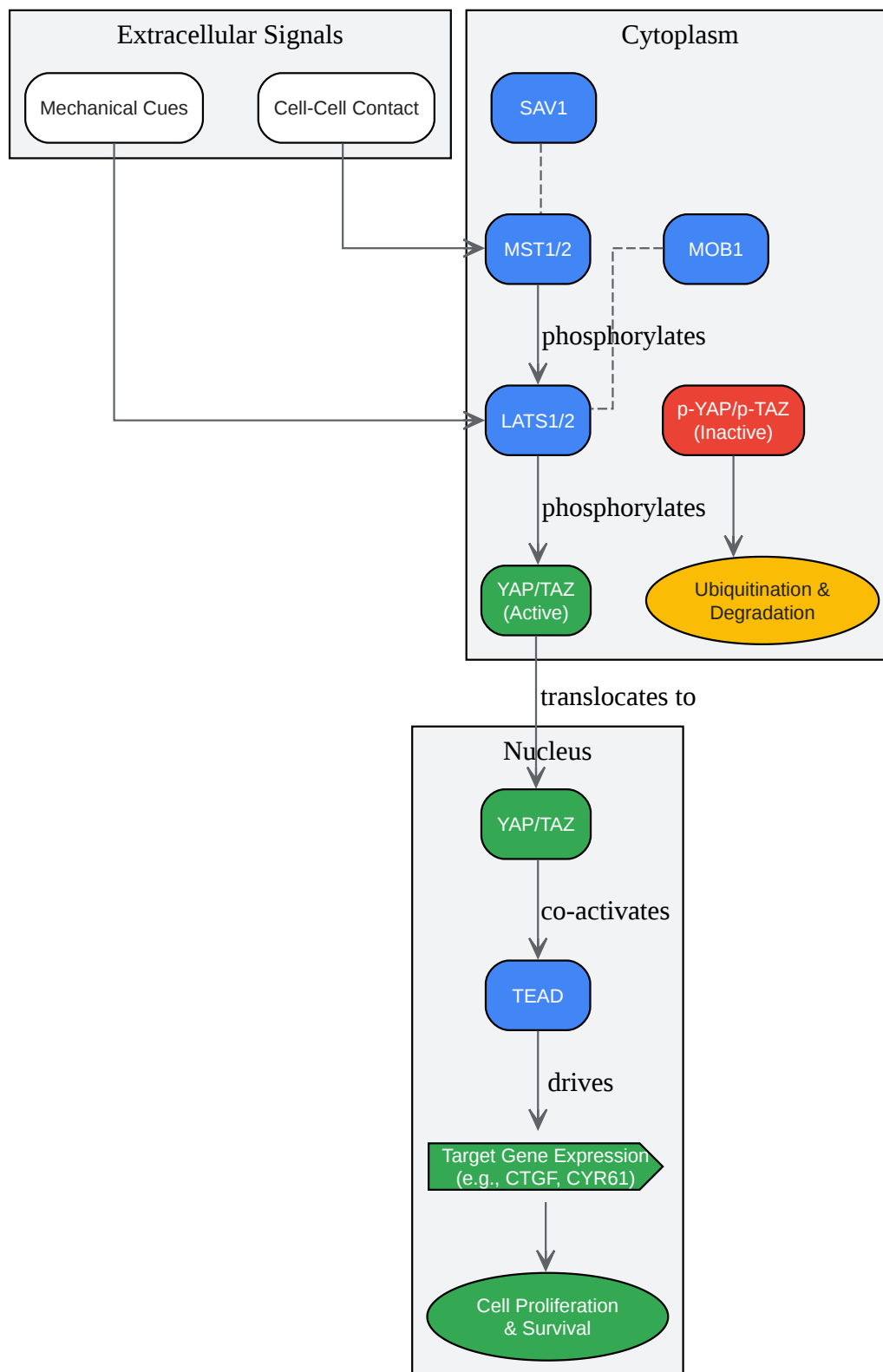
When YAP/TAZ are active, they bind to TEADs on this promoter, driving the expression of the reporter gene. **GNE-7883**, by inhibiting the YAP/TAZ-TEAD interaction, reduces reporter gene expression, which can be quantified.

General Protocol:

- Cell Line and Transfection:
 - A suitable cancer cell line with an active Hippo pathway (e.g., OVCAR-8) is chosen.[\[7\]](#)
 - Cells are plated in multi-well plates (e.g., 384-well) and incubated overnight.[\[7\]](#)
 - The cells are then transfected with the TEAD-responsive reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
- Compound Treatment:
 - The day after transfection, cells are treated with a dilution series of **GNE-7883**.[\[7\]](#)
 - Cells are incubated with the compound for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.
- Lysis and Signal Detection:
 - Cells are lysed, and the activity of both the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) is measured using a luminometer.
- Data Analysis:
 - The primary reporter signal is normalized to the control reporter signal to account for variations in cell number and transfection efficiency.
 - EC50 values are calculated by plotting the normalized reporter activity against the logarithm of the **GNE-7883** concentration and fitting to a dose-response curve.

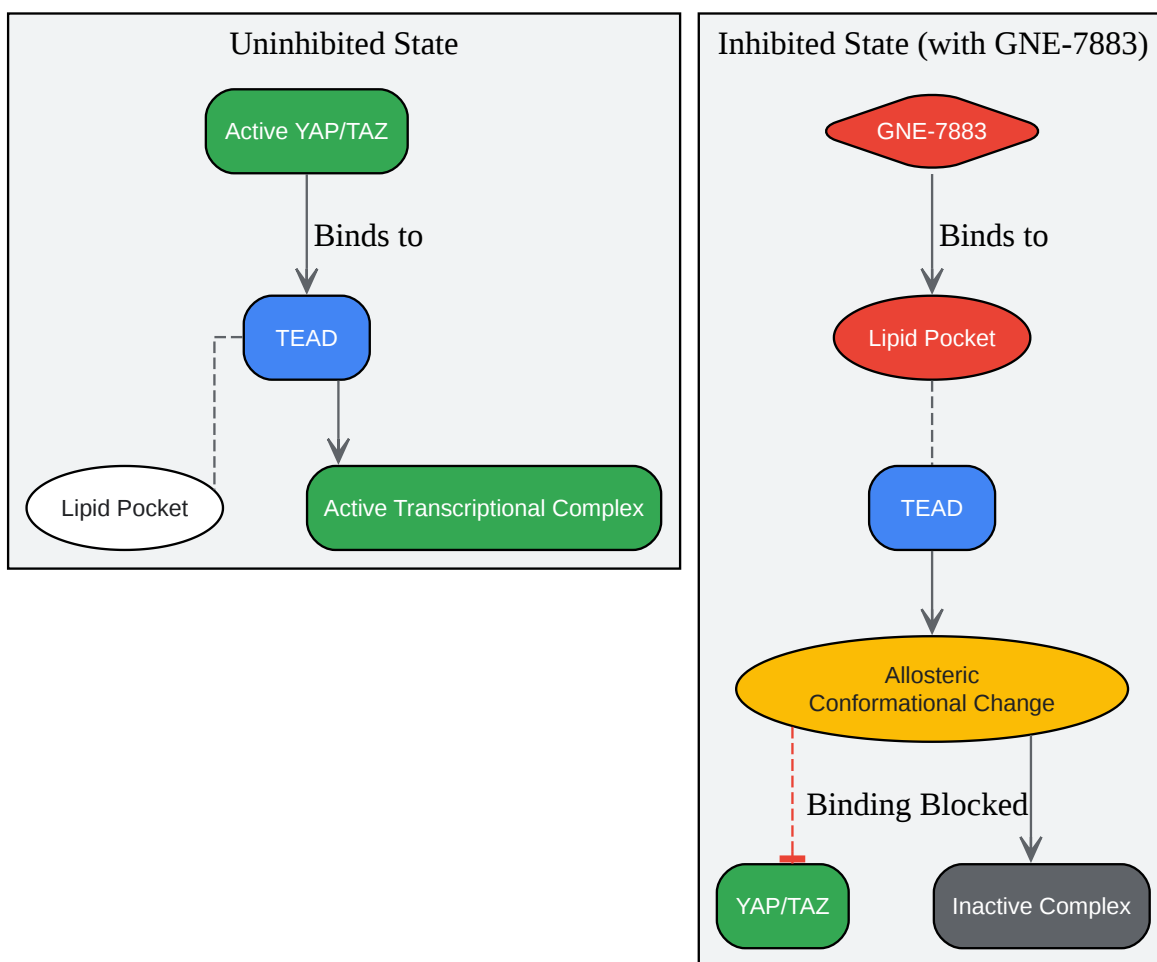
Visualizations

The following diagrams illustrate the Hippo-YAP-TEAD signaling pathway, the mechanism of **GNE-7883**, and a representative experimental workflow.

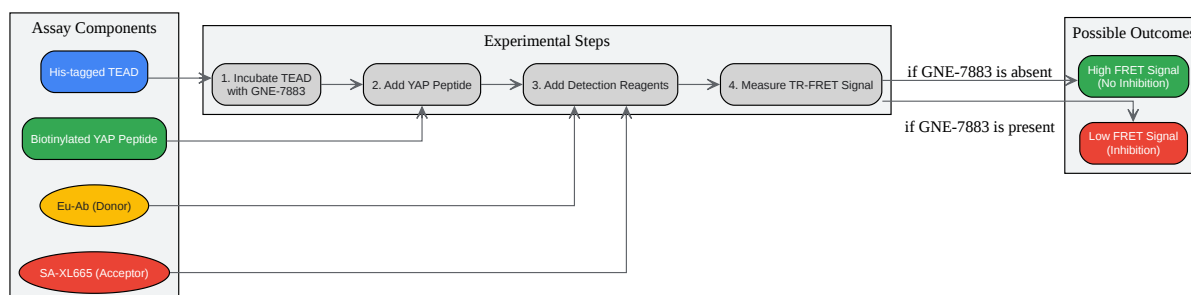


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Caption: The Hippo-YAP-TEAD signaling pathway.

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Caption: Allosteric inhibition of TEAD by **GNE-7883**.



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Caption: Workflow for a TR-FRET based assay.

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